molecular formula C14H10BrFO B1302596 3-Bromo-4'-fluoro-3'-methylbenzophenone CAS No. 844884-90-8

3-Bromo-4'-fluoro-3'-methylbenzophenone

Cat. No.: B1302596
CAS No.: 844884-90-8
M. Wt: 293.13 g/mol
InChI Key: HOHYIYYZWQBAGC-UHFFFAOYSA-N
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Description

Overview of the Benzophenone (B1666685) Scaffold in Organic Chemistry

Benzophenone, with its core structure of a carbonyl group connecting two phenyl rings, is a fundamental and versatile scaffold in organic chemistry. nih.govrsc.org This diaryl ketone framework is not only a common motif in numerous naturally occurring bioactive compounds but also serves as a crucial building block in synthetic organic chemistry. nih.gov The conjugated system formed by the interaction of the phenyl rings with the carbonyl group imparts unique photochemical and electronic properties to the benzophenone molecule. rsc.org Its derivatives are widely utilized in various fields, including medicinal chemistry, materials science, and as photoinitiators in polymerization reactions. researchgate.netontosight.ai The adaptability of the benzophenone scaffold allows for the introduction of various substituents on its aryl rings, leading to a vast library of derivatives with tailored properties. rsc.org

Significance of Halogen and Alkyl Substituents in Benzophenone Research

The introduction of halogen and alkyl substituents onto the benzophenone core significantly influences its physicochemical and biological properties. nih.gov Halogens, such as bromine and fluorine, are known to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. libretexts.orglibretexts.org The presence of a bromine atom can introduce steric bulk and act as a site for further chemical transformations, while the highly electronegative fluorine atom can alter the electronic distribution within the molecule and often enhances metabolic stability. libretexts.orglibretexts.org

Alkyl groups, such as the methyl group, are fundamental substituents in organic chemistry. Even a simple methyl group can impact a molecule's conformation and lipophilicity. nih.gov In the context of benzophenone research, the position and nature of these substituents are critical in fine-tuning the desired characteristics of the resulting derivative. nih.gov For instance, studies have shown that the presence of chloro and methyl substituents can lead to potent anti-inflammatory activity in benzophenone derivatives. nih.gov

Research Landscape of Substituted Benzophenones

The research landscape of substituted benzophenones is rich and diverse, with a strong emphasis on their synthesis and evaluation for a wide range of applications. nih.govrsc.org Scientists have developed various synthetic methodologies, with Friedel-Crafts acylation being a prominent method for constructing the benzophenone framework. nih.gov The biological activities of substituted benzophenones are a major area of investigation, with studies revealing their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govresearchgate.net

Furthermore, the unique photophysical properties of benzophenone derivatives have led to their exploration in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as UV absorbers. nih.govmdpi.commdpi.com The ability to systematically modify the benzophenone structure through the introduction of different substituents allows researchers to establish structure-activity relationships and design molecules with optimized performance for specific applications. nih.gov While a vast number of substituted benzophenones have been synthesized and studied, specific compounds like 3-Bromo-4'-fluoro-3'-methylbenzophenone remain less explored in publicly available scientific literature, highlighting an area for potential future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHYIYYZWQBAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373676
Record name 3-Bromo-4'-fluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844884-90-8
Record name 3-Bromo-4'-fluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 4 Fluoro 3 Methylbenzophenone

Foundational Friedel-Crafts Acylation Approaches for Benzophenone (B1666685) Derivatives

The Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Mason Crafts in 1877, remains a fundamental and widely used method for synthesizing aryl ketones, including benzophenone derivatives. sigmaaldrich.com The reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride, typically in the presence of a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org This approach is valuable because the resulting ketone product is deactivated, which prevents further acylation reactions on the same ring. organic-chemistry.orglibretexts.org

The most direct application of the Friedel-Crafts acylation to synthesize 3-Bromo-4'-fluoro-3'-methylbenzophenone involves the reaction between a suitably substituted benzoyl chloride and a substituted benzene (B151609). Specifically, this involves the acylation of 4-fluoro-3-methyltoluene with 3-bromobenzoyl chloride.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring undergoing acylation (4-fluoro-3-methyltoluene). The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The electrophilic acylium ion will preferentially attack the position most activated and sterically accessible. Theoretical studies using density functional theory (DFT) can help predict the positional selectivity in such reactions by analyzing local nucleophilicity indices. In the case of 4-fluoro-3-methyltoluene, the position para to the activating methyl group is blocked by the fluorine atom. Therefore, the acylation is directed to the position ortho to the methyl group, which is also meta to the fluorine, leading to the desired product.

An example of a similar synthesis is the reaction of orthofluorotoluene with p-fluorotrichloromethylbenzene in the presence of anhydrous HF and boron trifluoride to produce 4,4'-difluoro-3-methylbenzophenone. chemicalbook.com This demonstrates the feasibility of acylating fluorinated toluenes to create complex benzophenones.

The choice of catalyst is crucial for the success of the Friedel-Crafts acylation. A stoichiometric amount of a Lewis acid catalyst is typically required because both the reactant acyl chloride and the product ketone form complexes with it. organic-chemistry.org Aluminum chloride (AlCl₃) is the most traditional and powerful catalyst used for this transformation. libretexts.orgvedantu.com

The reaction mechanism begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride (e.g., 3-bromobenzoyl chloride). sigmaaldrich.comyoutube.com This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion, which is stabilized by resonance. libretexts.orgyoutube.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring (e.g., 4-fluoro-3-methyltoluene) to form the ketone. vedantu.com

While AlCl₃ is common, other Lewis acids can also be employed, sometimes offering milder reaction conditions or different selectivities. Catalysts such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can be effective, particularly when higher temperatures are used for reactions involving deactivated aromatic substrates. researchgate.netresearchgate.net More modern approaches have explored the use of solid acid catalysts like zeolites or zinc oxide, as well as ionic liquids, to create more environmentally friendly and recyclable catalytic systems. organic-chemistry.orgresearchgate.net

Catalyst SystemTypical SubstratesKey CharacteristicsReference
AlCl₃ (Aluminum Chloride)Activated and moderately deactivated arenesStrong, traditional Lewis acid; often used in stoichiometric amounts. vedantu.com
FeCl₃ (Ferric Chloride)Activated arenesModerately active catalyst; can require higher temperatures. researchgate.net
ZnCl₂ (Zinc Chloride)Activated arenesMild Lewis acid; often used under solvent-free or microwave conditions. researchgate.net
Ionic Liquids (e.g., BmimCl–FeCl₃)Benzene and derivativesAct as both catalyst and solvent; can offer high catalytic activity and recyclability. researchgate.net
Solid Acids (e.g., Zeolites, ZnO)Various arenesEnvironmentally friendly, reusable, and easy to separate from the reaction mixture. organic-chemistry.org

Advanced Synthetic Strategies for Halo-Alkyl Benzophenones

Beyond the classical Friedel-Crafts reaction, modern organic synthesis offers powerful alternatives for constructing highly substituted benzophenones, often with greater functional group tolerance and selectivity.

Transition metal-catalyzed cross-coupling reactions, particularly those using palladium, have become indispensable tools for forming carbon-carbon bonds. mdpi.com The Suzuki-Miyaura coupling, which joins an organoboron compound (like a boronic acid) with an organohalide, is a prominent example. libretexts.org

To synthesize this compound, a Suzuki coupling strategy could involve the reaction of 3-bromophenylboronic acid with 4-fluoro-3-methylbenzoyl chloride. mdpi.com This reaction would be catalyzed by a palladium complex, such as Pd₂(dba)₃, in the presence of a base like potassium carbonate. mdpi.com A key challenge in this approach is managing the reactivity of the two halide positions in the starting materials. For instance, in the coupling of bromobenzoyl chlorides with phenylboronic acid, the acyl chloride group is generally more reactive than the aryl bromide, allowing for selective ketone formation. mdpi.com The choice of palladium catalyst and ligands can be crucial for controlling chemoselectivity, especially when multiple reactive sites are present in a molecule. researchgate.net

Coupling ReactionReactant 1Reactant 2Catalyst ExampleKey Advantage
Suzuki-Miyaura CouplingArylboronic Acid (e.g., (4-fluoro-3-methylphenyl)boronic acid)Aryl Halide/Acyl Halide (e.g., 3-Bromobenzoyl chloride)Pd(PPh₃)₄, Pd₂(dba)₃Mild conditions, high functional group tolerance, commercial availability of reagents. nih.gov
Heck CouplingAreneAryl HalidePd(OAc)₂Forms C-C bonds with alkenes, adaptable for carbonylative coupling.
Stille CouplingOrganostannaneAryl HalidePdCl₂(PPh₃)₂Effective but stannane (B1208499) reagents have higher toxicity.

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

For this compound, two primary retrosynthetic disconnections are apparent, corresponding to the major synthetic strategies:

Friedel-Crafts Disconnection : The bond between the carbonyl carbon and one of the aromatic rings is disconnected. This leads to an acylium ion (or its acyl chloride equivalent) and an aromatic ring.

Path A : Disconnecting the bond to the bromo-substituted ring suggests 3-bromobenzoyl chloride and 4-fluoro-3-methyltoluene as precursors. chemicalbook.comchemicalbook.com

Path B : Disconnecting the bond to the fluoro-methyl-substituted ring suggests 4-fluoro-3-methylbenzoyl chloride and bromobenzene (B47551) as precursors.

Cross-Coupling Disconnection : The same carbon-carbon bond next to the carbonyl is disconnected, but the precursors are designed for a transition metal-catalyzed reaction.

Path C (Suzuki) : This disconnection leads to (4-fluoro-3-methylphenyl)boronic acid and 3-bromobenzoyl chloride, or 3-bromophenylboronic acid and 4-fluoro-3-methylbenzoyl chloride. mdpi.com

This analytical process allows chemists to envision multiple synthetic routes and choose the most efficient and practical one based on starting material availability, reaction yields, and regioselectivity control.

The precise placement of the bromo, fluoro, and methyl groups is critical. In most synthetic designs for molecules like this compound, it is most efficient to use starting materials that already contain these substituents. This pre-functionalization strategy avoids potential issues with poor regioselectivity and harsh conditions that might be associated with late-stage electrophilic aromatic substitution on the benzophenone core.

Bromination : Aromatic compounds can be brominated using various reagents. For example, 3-bromo-4-fluoronitrobenzene (B1266112) can be synthesized from 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net Synthesizing a key intermediate like 3-bromo-4-fluorobenzaldehyde (B1265969) can be achieved by brominating 4-fluorobenzaldehyde. google.comgoogle.com The resulting aldehyde can then be oxidized to a carboxylic acid and converted to the required acyl chloride. Another route involves the bromination of 4-hydroxybenzonitrile (B152051) as an early step in a multi-step synthesis. researchgate.net

Fluorination : Introducing fluorine often requires specific methodologies. The Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, is a classic method. Modern synthesis might involve nucleophilic aromatic substitution on an activated aryl ring or using specialized fluorinating agents. youtube.com However, it is often more practical to start with a commercially available fluorinated building block, such as 4-fluoro-3-methyltoluene. researchgate.net

Methylation : The methyl group is typically incorporated by starting with a methylated precursor like toluene (B28343) or one of its derivatives (e.g., 4-fluoro-3-methyltoluene). While Friedel-Crafts alkylation can introduce methyl groups, it is prone to issues like polyalkylation and carbocation rearrangements, making it less ideal for precise synthesis compared to using a pre-methylated starting material. libretexts.orgyoutube.com

By selecting precursors like 3-bromobenzoyl chloride and 4-fluoro-3-methyltoluene, chemists can ensure that the bromo, fluoro, and methyl groups are positioned correctly in the final benzophenone structure. chemicalbook.comresearchgate.netnordmann.global

Derivatization and Functionalization of Benzophenone Scaffolds

The benzophenone framework is a versatile scaffold in organic synthesis, lending itself to a wide array of derivatization and functionalization strategies. nih.govrsc.org These methodologies are crucial for introducing specific substituents onto the aromatic rings, thereby tuning the molecule's electronic, steric, and physicochemical properties. The synthesis of a precisely substituted compound like this compound relies on these advanced functionalization techniques. Key strategies include classical electrophilic aromatic substitution, transition metal-catalyzed C-H activation, and modern photoredox catalysis. nih.gov

One of the most fundamental methods for modifying the benzophenone core is through electrophilic aromatic substitution. This approach is often used for halogenation, such as introducing a bromine atom onto one of the phenyl rings. The regioselectivity of the substitution is governed by the electronic effects of the existing substituents on the ring. For instance, the synthesis of brominated benzophenones can be achieved using various brominating agents under acidic conditions. nih.gov

ReagentCatalyst / ConditionsApplication
Bromine (Br₂)Lewis Acid (e.g., FeBr₃, AlCl₃)Standard bromination of aromatic rings.
N-Bromosuccinimide (NBS)Acid catalyst (e.g., H₂SO₄)Milder alternative for bromination.
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Acetic AcidEffective for preparing compounds like 3-Bromo-4-fluoronitrobenzene. researchgate.net
Bromine waterGlacial Acetic AcidUsed for bromination of activated benzene rings. nih.gov

Table 1: Representative Reagents and Conditions for Electrophilic Bromination.

Friedel-Crafts acylation, while a primary method for constructing the benzophenone backbone, also serves as a functionalization route. mdpi.comglobethesis.com For example, a substituted benzoyl chloride can be reacted with a substituted benzene derivative to yield a specifically functionalized benzophenone. The synthesis of the methyl-substituted ring of the target compound could be envisioned via this pathway. mdpi.com

Aromatic SubstrateAcylating AgentCatalystSolventOutcome
TolueneSubstituted Benzoyl ChlorideAluminum Chloride (AlCl₃)DichloromethaneFormation of a methyl-substituted benzophenone. mdpi.com

Table 2: Example of Friedel-Crafts Acylation for Benzophenone Synthesis. mdpi.com

More recent and highly efficient methods for functionalizing benzophenone scaffolds involve transition metal-catalyzed C-H activation. nih.govresearchgate.net These strategies offer a more atom- and step-economical approach by allowing the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates like organohalides. researchgate.net

A particularly innovative strategy combines visible-light photoredox catalysis with nickel catalysis to achieve direct C-H functionalization. nih.govscispace.comresearcher.life In some systems, benzophenone derivatives can play a dual role, acting as the substrate and as a photosensitizer that initiates the catalytic cycle. nih.govscispace.com Upon photochemical excitation, the triplet state of the benzophenone can abstract a hydrogen atom from a C-H bond in a process known as Hydrogen Atom Transfer (HAT). scispace.comnih.gov This generates a radical intermediate that can then engage with a metal catalyst (e.g., nickel) to form a new bond. nih.govresearcher.life This dual catalytic protocol has been successfully applied to the direct arylation of unactivated C(sp³)-H bonds and serves as a powerful tool for derivatization. scispace.com

ComponentExampleRole in Catalysis
Photosensitizer Diaryl Ketone (e.g., Benzophenone)Absorbs visible light and initiates reaction via Hydrogen Atom Transfer (HAT) or Energy Transfer. nih.govscispace.comresearcher.life
Metal Catalyst Nickel Complex (e.g., NiBr₂·glyme)Facilitates the cross-coupling of the generated radical with an aryl halide. scispace.com
Ligand 4,4′-Di-tert-butyl-2,2′-bipyridineStabilizes the nickel catalyst and modulates its reactivity.
Arylating Agent Aryl Halide (e.g., Aryl Bromide)Provides the aryl group for the C-H functionalization. scispace.com
Base K₃PO₄Acts as a proton scavenger.
Solvent 1,4-DioxaneProvides the reaction medium.

Table 3: Key Components of a Dual Visible-Light/Nickel Photoredox-Catalyzed C-H Arylation System. nih.govscispace.comresearcher.life

Furthermore, established cross-coupling reactions, such as Suzuki or Sonogashira couplings, are invaluable for derivatizing benzophenones that have been pre-functionalized with a halogen. nih.gov For instance, a bromo-substituted benzophenone can be coupled with an appropriate organoboron or alkyne reagent to introduce new carbon-based substituents with high precision. nih.gov These diverse synthetic methodologies provide a robust toolbox for the targeted synthesis and functionalization of benzophenone scaffolds, enabling the creation of complex molecules like this compound.

Spectroscopic and Structural Elucidation of 3 Bromo 4 Fluoro 3 Methylbenzophenone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic compounds. For a molecule with the complexity of 3-Bromo-4'-fluoro-3'-methylbenzophenone, a combination of one-dimensional and two-dimensional NMR techniques is essential for complete structural assignment.

¹H NMR and ¹³C NMR Spectral Analysis of Substituted Benzophenones

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on its two aromatic rings. The protons on the 3-bromo-3'-methylphenyl ring are expected to show a complex splitting pattern due to their coupling with each other. The methyl group will appear as a singlet, likely in the upfield region of the aromatic spectrum. The protons on the 4'-fluorophenyl ring will also display characteristic splitting, further complicated by coupling to the fluorine atom.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum. The carbons directly bonded to the bromine and fluorine atoms will also exhibit characteristic chemical shifts influenced by the electronegativity and anisotropy of these halogens. The methyl carbon will be observed in the upfield aliphatic region.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-27.85d
H-47.45d
H-57.65dd
H-67.95d
H-2', H-6'7.75dd
H-3', H-5'7.20t
3-CH₃2.40s

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O195.5
C-1137.0
C-2131.0
C-3122.0
C-4140.0
C-5128.0
C-6134.0
C-1'133.0 (d)
C-2', C-6'132.5 (d)
C-3', C-5'115.5 (d)
C-4'165.0 (d)
3-CH₃21.5

Two-Dimensional NMR Techniques for Complex Isomer Differentiation

To definitively assign the proton and carbon signals and to differentiate between potential isomers, two-dimensional NMR techniques are indispensable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons on each aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons. These correlations are crucial for piecing together the molecular fragments and confirming the substitution pattern on both aromatic rings.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. In this compound, the fluorine atom is expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic nature of the benzoyl group. Furthermore, the signal will be split into a triplet due to coupling with the two adjacent ortho protons (H-3' and H-5') on the fluorophenyl ring, providing further confirmation of the substitution pattern.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Benzophenone (B1666685) Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Identification of Carbonyl and Aromatic Vibrational Modes

The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1670 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic rings. The spectra will also display a series of bands in the 1400-1600 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the aromatic rings. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹.

Analysis of Halogen and Methyl Group Vibrational Signatures

The presence of the bromine and fluorine atoms can be inferred from their influence on the vibrational modes of the benzene (B151609) rings. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 600 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band, usually in the 1250-1000 cm⁻¹ range. The methyl group will have characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The out-of-plane C-H bending vibrations of the aromatic rings, which are sensitive to the substitution pattern, will appear in the 900-650 cm⁻¹ region and can provide further structural confirmation.

Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (M and M+2), reflecting the natural abundance of the 79Br and 81Br isotopes. miamioh.edu

The fragmentation of substituted benzophenones in mass spectrometry is influenced by the nature and position of the substituents on the phenyl rings. Common fragmentation pathways for benzophenones involve cleavage of the carbonyl group and the bonds adjacent to it. For this compound, key fragmentation patterns would likely involve:

Alpha-cleavage: The cleavage of the bond between the carbonyl carbon and one of the phenyl rings, leading to the formation of benzoyl cations. This would result in fragment ions corresponding to [C₆H₄(Br)(CH₃)CO]⁺ and [C₆H₄FCO]⁺.

Loss of Halogen: The loss of a bromine or fluorine atom from the molecular ion or fragment ions. miamioh.edu The loss of a bromine radical is a common fragmentation pathway for bromo-aromatic compounds. miamioh.edu

Aromatic Ring Fragmentation: Further fragmentation of the phenyl rings can occur, leading to smaller charged species.

A detailed analysis of the relative abundances of these fragment ions provides valuable information for confirming the structure of the molecule.

Table 1: Predicted Major Mass Spectral Fragments for this compound

Fragment Ion Proposed Structure
[M]⁺ [C₁₄H₁₀BrFO]⁺
[M-Br]⁺ [C₁₄H₁₀FO]⁺
[M-CO]⁺ [C₁₃H₁₀BrF]⁺
[C₇H₆BrO]⁺ [Br(CH₃)C₆H₄CO]⁺
[C₇H₄FO]⁺ [FC₆H₄CO]⁺
[C₆H₄BrCH₃]⁺ [Br(CH₃)C₆H₄]⁺
[C₆H₄F]⁺ [FC₆H₄]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. tanta.edu.eg The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The UV-Vis spectrum of benzophenone and its derivatives is characterized by two main types of electronic transitions: n-π* and π-π*. researchgate.netscialert.net

n-π Transition:* This transition involves the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to an antibonding π* orbital. libretexts.org These transitions are typically of lower energy and appear at longer wavelengths (lower frequency). They are also generally less intense.

π-π Transition:* This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are of higher energy, appear at shorter wavelengths (higher frequency), and are significantly more intense than n-π* transitions.

In substituted benzophenones like this compound, the substituents on the aromatic rings can influence the energies of these transitions. The bromine, fluorine, and methyl groups can cause shifts in the absorption maxima (λmax) of these bands compared to unsubstituted benzophenone. The presence of these substituents can alter the electron density within the molecule, thereby affecting the energy gap between the ground and excited states. researchgate.net

The polarity of the solvent can significantly affect the positions of the absorption bands in the UV-Vis spectrum. bau.edu.lbacs.org This phenomenon, known as solvatochromism, can be used to help distinguish between n-π* and π-π* transitions. researchgate.net

n-π Transitions:* An increase in solvent polarity generally leads to a hypsochromic shift (blue shift) for n-π* transitions. scialert.netyoutube.com This is because polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, thereby increasing the energy required for the transition. researchgate.net

π-π Transitions:* Conversely, an increase in solvent polarity typically causes a bathochromic shift (red shift) for π-π* transitions. scialert.netyoutube.com Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, which reduces the energy gap for the transition. bau.edu.lb

By recording the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol, water), the nature of its electronic transitions can be further elucidated. researchgate.net

Table 2: Expected Solvent Effects on the UV-Vis Absorption Bands of this compound

Transition Type Effect of Increasing Solvent Polarity Wavelength Shift
n-π* Stabilization of ground state Hypsochromic (Blue Shift)
π-π* Stabilization of excited state Bathochromic (Red Shift)

Crystallographic Analysis and Conformational Studies

Crystallographic techniques provide precise information about the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be mapped, revealing the exact positions of the atoms.

The conformation of benzophenone and its derivatives is largely defined by the dihedral angles between the two phenyl rings and the plane of the carbonyl group. These angles are influenced by a balance between electronic effects (conjugation) and steric hindrance between the substituents on the rings.

In this compound, the presence of the bromine and methyl groups at the 3 and 3' positions, respectively, can introduce steric strain that forces the phenyl rings to twist out of the plane of the carbonyl group. An analysis of the dihedral angles obtained from X-ray crystallography would quantify the degree of this twist. This deviation from planarity affects the extent of π-conjugation across the molecule, which in turn influences its electronic properties and reactivity. The fluoro substituent at the 4' position is less likely to cause significant steric hindrance.

Information regarding the crystal structure, packing, and morphology of the specific chemical compound "this compound" is not available in the public domain based on the conducted search.

Despite a thorough search of chemical and crystallographic databases, no research articles, structural data, or morphological studies were found for this compound. Consequently, a detailed analysis of the influence of its bromo, fluoro, and methyl substituents on its crystal packing and morphology cannot be provided.

General principles of crystal engineering suggest that the presence and position of such substituents would significantly influence the intermolecular interactions and, therefore, the resulting crystal structure. For instance:

The bromo substituent is capable of forming halogen bonds, which are directional interactions that can play a crucial role in the assembly of crystal lattices.

The fluoro substituent can participate in weak hydrogen bonds (C-H···F) and influence the electrostatic potential of the molecule.

However, without experimental data for the specific molecule of interest, any discussion on the interplay of these effects remains purely speculative.

Therefore, the section "3.5.3. Influence of Substituents on Crystal Packing and Morphology" cannot be written as requested due to the absence of scientific data for this compound.

Computational Chemistry Investigations of 3 Bromo 4 Fluoro 3 Methylbenzophenone

Density Functional Theory (DFT) for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and physics for calculating various molecular properties with a good balance between accuracy and computational cost.

HOMO-LUMO Energy Gap and Molecular Electrostatic Potential (MEP) Mapping

A key aspect of DFT studies involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This mapping is essential for predicting how a molecule will interact with other molecules, identifying potential sites for chemical reactions.

Prediction of Vibrational Frequencies and Electronic Spectra

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. jocpr.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. jocpr.com

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible spectra). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, providing insight into the molecule's optical properties, such as its color and how it interacts with light.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. ijcce.ac.ir This analysis provides a quantitative description of charge transfer and hyperconjugative interactions between different parts of the molecule, which are crucial for understanding its stability and reactivity. ijcce.ac.ir

Non-Linear Optical (NLO) Properties and Global Descriptors

Computational methods are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules. researchgate.net These properties describe how a material responds to intense electromagnetic fields, such as those from a laser. DFT calculations can determine key NLO parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with significant hyperpolarizability are of great interest for applications in optoelectronics and photonics. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational tools that allow for the study of the physical movements of atoms and molecules over time.

Conformational Analysis and Stability Predictions

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. nih.gov For a flexible molecule like a benzophenone (B1666685) derivative, multiple low-energy conformations may exist. Computational methods can systematically explore the potential energy surface of the molecule to locate these stable conformers and predict their populations at a given temperature. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity. nih.gov

Ligand-Target Interactions via Molecular Docking (General Chemical Interaction)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netjchemlett.com This method allows for the characterization of the binding mode and affinity, driven by various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In studies involving benzophenone derivatives, molecular docking has been employed to elucidate their interactions with various biological targets. For instance, docking simulations of benzophenone integrated derivatives with presenilin-1 (PSEN-1) and presenilin-2 (PSEN-2), proteins associated with Alzheimer's disease, have identified key binding conformations. nih.gov One derivative, BID-16, demonstrated a strong binding affinity of -10.2 kcal/mol for PSEN-1 and -9.4 kcal/mol for PSEN-2, indicating potent interaction. nih.gov Similarly, novel benzophenone-based 1,2,3-triazole hybrids have been docked into the active site of Penicillin-Binding Protein 6 (PBP6) from E. coli, with binding scores ranging from -7.1 to -7.6 Kcal/mol. jchemlett.comdoaj.org These studies reveal that the specific substitution pattern on the benzophenone scaffold dictates the nature and strength of interactions with amino acid residues in the target's binding pocket.

These interactions are crucial for the stability of the ligand-receptor complex. For 3-Bromo-4'-fluoro-3'-methylbenzophenone, the bromine and fluorine atoms could participate in halogen bonding, while the methyl group and phenyl rings would likely engage in hydrophobic and van der Waals interactions. The central carbonyl group is a potential hydrogen bond acceptor.

Table 1: Examples of Molecular Docking Interactions for Benzophenone Derivatives
Benzophenone Derivative ClassTarget ProteinBinding Affinity (kcal/mol)Key Interactions ObservedSource
Benzophenone Integrated Derivatives (e.g., BID-16)Presenilin-1 (PSEN-1)-10.2Hydrogen bonding, Hydrophobic interactions nih.gov
Benzophenone Integrated Derivatives (e.g., BID-16)Presenilin-2 (PSEN-2)-9.4Hydrophobic interactions nih.gov
Benzophenone-1,2,3-Triazole HybridsPenicillin-Binding Protein 6 (PBP6)-7.1 to -7.6Hydrogen bonding, Hydrophobic interactions jchemlett.comdoaj.org
General Benzophenone DerivativeAKT1 (Protein Kinase B)-7.9Not specified nih.gov
General Benzophenone DerivativeCDK2 (Cyclin-dependent kinase 2)-9.6Not specified nih.gov

Binding Free Energy Calculations (Chemical Binding Energetics)

While molecular docking provides a rapid estimate of binding affinity, more rigorous methods like binding free energy calculations offer a more accurate prediction. These calculations account for the dynamic nature of the molecules and the effects of the solvent. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations are commonly used. nih.gov

Alchemical free energy calculations simulate the non-physical transformation of a ligand into another or its disappearance, both in the solvent and within the protein's binding site. nih.gov This thermodynamic cycle allows for the precise calculation of the relative or absolute binding free energy (ΔG_bind). These methods have achieved high accuracy, with reported root-mean-square errors (RMSE) around 1.1 kcal/mol for fragment-like molecules. nih.gov

Table 2: Components of Binding Free Energy Calculations
Energy ComponentDescriptionTypical Contribution
Van der Waals Energy (ΔE_vdW)Energy from van der Waals forces between ligand and receptor.Favorable (Negative)
Electrostatic Energy (ΔE_elec)Energy from electrostatic interactions (e.g., hydrogen bonds, salt bridges).Favorable (Negative)
Polar Solvation Energy (ΔG_polar)Energy required to desolvate polar surfaces upon binding.Unfavorable (Positive)
Nonpolar Solvation Energy (ΔG_nonpolar)Energy gained from burying nonpolar surfaces (hydrophobic effect).Favorable (Negative)
Entropic Contribution (-TΔS)Change in conformational and rotational/translational entropy upon binding.Unfavorable (Positive)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govsemanticscholar.org By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent or desirable molecules. mdpi.com

A QSAR study was conducted on a series of fourteen benzophenone derivatives to predict their antimalarial activity. nih.govsemanticscholar.org Using multiple linear regression analysis, a model was developed that correlated the biological activity with various physicochemical descriptors. The model demonstrated good predictive power, which was confirmed by synthesizing a new set of compounds and finding a strong correlation between their experimental and predicted activities. nih.govsemanticscholar.org This approach could be applied to a series of analogs of this compound to predict properties like reactivity, toxicity, or a specific biological activity.

Development of Predictive Models using Machine Learning

Modern QSAR modeling frequently incorporates machine learning (ML) algorithms to handle complex, non-linear relationships between molecular structure and activity. neurips.ccnih.gov ML models can be trained on large datasets to predict a wide range of chemical properties. gu.se

Various ML algorithms are employed, including Random Forest (RF), Light Gradient Boosting Machine (LightGBM), and advanced graph neural networks (GNNs). nih.gov GNNs, such as the Directed Message-Passing Neural Network (D-MPNN), are particularly powerful as they learn directly from the molecular graph structure, capturing intricate atomic and bond-level features. gu.se In a study predicting halogen radical reactivity, a combination of Morgan fingerprints (a type of molecular descriptor) with a LightGBM model and Mordred descriptors with a Random Forest model were found to be optimal. nih.gov These models can be trained to predict specific properties of this compound, provided sufficient data on related compounds is available.

Table 3: Machine Learning Models in Chemical Property Prediction
Machine Learning ModelDescriptionTypical Application
Multiple Linear Regression (MLR)A statistical method for modeling the linear relationship between a dependent variable and one or more independent variables (descriptors).Traditional QSAR, baseline models. nih.govsemanticscholar.org
Random Forest (RF)An ensemble learning method that operates by constructing a multitude of decision trees at training time.Classification and regression tasks with complex datasets. nih.gov
Light Gradient Boosting Machine (LightGBM)A gradient boosting framework that uses tree-based learning algorithms, known for its speed and efficiency.High-performance prediction on large datasets. nih.gov
Graph Neural Networks (GNNs)Deep learning models that operate directly on graph-structured data, learning features from atomic connectivity.Predicting properties where topology and local atomic environment are crucial. gu.se

Molecular Descriptors and Their Correlation with Chemical Reactivity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. mdpi.com They are the independent variables in a QSAR model and can be categorized based on their dimensionality (1D, 2D, 3D) or the type of information they represent (e.g., constitutional, topological, electronic, physicochemical). mdpi.comucsb.edu

The selection of appropriate descriptors is critical for building a predictive QSAR model. mdpi.com

Physicochemical Descriptors: Include properties like LogP (lipophilicity), molecular weight, and polar surface area.

Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's ability to donate or accept electrons, respectively. ucsb.edu

Topological Descriptors: Numerical indices derived from the 2D graph representation of a molecule, such as connectivity indices (e.g., Wiener index), which describe molecular size, shape, and branching. slideshare.net

In the QSAR analysis of antimalarial benzophenones, various physicochemical descriptors were used to build the predictive model. nih.govsemanticscholar.org For a molecule like this compound, descriptors related to its halogenation (electronegativity, polarizability), size, and electronic distribution would likely be highly correlated with its chemical reactivity and biological activity.

Virtual Screening Approaches for Compound Library Exploration

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those with a high probability of possessing a desired biological activity. frontiersin.orgpageplace.de QSAR models are a key component of ligand-based virtual screening. Once a predictive QSAR model is developed and validated, it can be used to rapidly screen vast virtual databases containing millions or even billions of compounds. frontiersin.orgmdpi.com

The process involves calculating the same set of molecular descriptors for every compound in the library and then using the QSAR equation to predict their activity. Compounds predicted to be highly active are prioritized as "hits" for subsequent experimental testing. frontiersin.org This approach significantly reduces the time and cost associated with high-throughput screening. pageplace.de A QSAR model built around the this compound scaffold could be used to screen libraries for other derivatives with potentially improved activity, guiding future synthesis efforts. nih.gov

Chemical Reactivity and Transformation of 3 Bromo 4 Fluoro 3 Methylbenzophenone

Reactions of the Carbonyl Group

The ketone functional group is a primary site of reactivity in 3-Bromo-4'-fluoro-3'-methylbenzophenone, participating in both oxidation and reduction reactions.

While aromatic ketones like benzophenone (B1666685) are generally resistant to oxidation under mild conditions, they can be transformed into esters through specific oxidative processes. The most notable of these is the Baeyer-Villiger oxidation. wikipedia.org This reaction employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. wikipedia.orgsigmaaldrich.com

In the case of this compound, two possible ester products could be formed, depending on which aryl group preferentially migrates. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. For unsymmetrical ketones like the subject compound, the more electron-rich aryl group or the one better able to stabilize a positive charge tends to migrate. Subsequent hydrolysis of the resulting ester would yield a phenol (B47542) and a carboxylic acid.

A study on the chlorination of benzophenones in water revealed that the reaction can proceed via a chlorine-initiated Baeyer-Villiger oxidation, converting the ketone to an ester, which then hydrolyzes to form phenolic and benzoic acid products. nih.gov

Table 1: Potential Products from Baeyer-Villiger Oxidation of this compound This table presents the two potential ester products from the Baeyer-Villiger oxidation, arising from the migration of either of the two different aryl groups.

Migrating GroupResulting Ester Product
3-Bromophenyl4-Fluoro-3-methylphenyl 3-bromobenzoate
4-Fluoro-3-methylphenyl3-Bromophenyl 4-fluoro-3-methylbenzoate

Reduction Reactions, including Photoreduction to Benzopinacols

The carbonyl group of this compound can undergo reduction to form either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohols: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of ketones to secondary alcohols. zenodo.orgzenodo.org In this reaction, a hydride ion from the borohydride attacks the electrophilic carbonyl carbon. brainly.com Subsequent protonation of the resulting alkoxide yields the corresponding diarylmethanol, in this case, (3-bromophenyl)(4-fluoro-3-methylphenyl)methanol. This reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. sciencing.com

Reduction to Alkanes: More vigorous reduction methods can completely remove the carbonyl oxygen, converting the ketone into a methylene group (a CH₂ group). Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. vedantu.com

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). annamalaiuniversity.ac.in These strongly acidic conditions make it unsuitable for compounds with acid-sensitive functional groups.

The Wolff-Kishner reduction uses hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. annamalaiuniversity.ac.in Its highly basic nature precludes its use with base-sensitive substrates.

Photoreduction to Benzopinacols: A characteristic reaction of diaryl ketones is their photoreduction in the presence of a hydrogen donor, such as isopropanol. Upon exposure to UV light, the benzophenone is excited to a triplet state, which then abstracts a hydrogen atom from the solvent to form a ketyl radical. Two of these radicals then dimerize to form a benzopinacol (B1666686) (a 1,2-diol). Studies on the photochemical reduction of structurally similar compounds, such as 4-bromo-4'-methylbenzophenone (B1273618) and 4-bromo-4'-fluorobenzophenone, have demonstrated their conversion to the corresponding substituted benzopinacols upon irradiation with UV light. oregonstate.edu

Table 2: Products of Carbonyl Reduction Reactions This table summarizes the expected products from different reduction methods applied to this compound.

Reaction TypeReagentsProduct
Reduction to AlcoholSodium Borohydride (NaBH₄)(3-Bromophenyl)(4-fluoro-3-methylphenyl)methanol
Reduction to AlkaneZinc Amalgam (Zn(Hg)), HCl (Clemmensen)3-Bromo-4'-fluoro-3'-methyldiphenylmethane
Reduction to AlkaneHydrazine (H₂NNH₂), KOH (Wolff-Kishner)3-Bromo-4'-fluoro-3'-methyldiphenylmethane
PhotoreductionIsopropanol, UV lightSubstituted Benzopinacol

Reactivity of Halogen Substituents

The bromine and fluorine atoms attached to the aromatic rings are key sites for modification, primarily through nucleophilic aromatic substitution and halogen-metal exchange reactions.

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgchemistrysteps.com The strongly electron-withdrawing carbonyl group in this compound activates both aromatic rings towards attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org

For the SₙAr reaction to occur efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group (the halogen). libretexts.org

In the subject molecule, the fluorine atom is in the 4'-position, which is para to the carbonyl bridge.

The bromine atom is in the 3-position, which is meta to the carbonyl bridge.

Because ortho/para positioning is required to stabilize the Meisenheimer intermediate through resonance, the fluorine atom is significantly more activated towards nucleophilic attack than the bromine atom.

Furthermore, in SₙAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. masterorganicchemistry.com This is contrary to Sₙ1 and Sₙ2 reactions and is because the rate-determining step is the initial attack of the nucleophile on the ring. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged intermediate, thereby lowering the activation energy for the attack. stackexchange.comwyzant.com Consequently, a nucleophile will selectively displace the fluorine atom over the bromine atom in this compound.

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. This reaction typically involves treating an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.org

The rate of lithium-halogen exchange is kinetically controlled and follows the trend I > Br > Cl. wikipedia.org Fluorine is generally unreactive in this type of exchange. Therefore, when this compound is treated with n-BuLi at low temperatures, a selective exchange of the bromine atom will occur, leaving the fluorine atom untouched. acs.org This regioselective reaction generates a lithiated aryl species that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups at the 3-position of the benzoyl ring.

Table 3: Predicted Selectivity in Halogen Reactions This table outlines the predicted reactive site on this compound for two major classes of halogen reactivity.

Reaction TypePreferred Reactive SiteRationale
Nucleophilic Aromatic Substitution (SₙAr)FluorinePositioned para to activating carbonyl group; high electronegativity stabilizes intermediate.
Halogen-Metal Exchange (with n-BuLi)BromineFaster exchange kinetics for bromine compared to fluorine.

Reactivity of the Methyl Group

The methyl group attached to the fluorinated ring is a benzylic position, making it susceptible to both oxidation and free-radical halogenation.

Oxidation to a Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or a mixture of sulfuric acid and a metal dioxide catalyst, can oxidize a benzylic methyl group to a carboxylic acid. google.comorganic-chemistry.org This would transform this compound into the corresponding 3-benzoyl-2-fluoro-5-bromobenzoic acid.

Free-Radical Halogenation: The benzylic hydrogens of the methyl group can be selectively replaced by a halogen (typically bromine) via a free-radical chain reaction. wikipedia.org A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). This reaction proceeds through a resonance-stabilized benzylic radical, making it highly selective for the methyl group over the aromatic C-H bonds. libretexts.orglibretexts.org This provides a route to 3-Bromo-4'-fluoro-3'-(bromomethyl)benzophenone, a versatile intermediate for further functionalization.

Coupling Reactions to Form Biaryl Compounds

The bromine atom on the phenyl ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. nih.govrsc.org The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org

In a typical Suzuki-Miyaura reaction, an aryl bromide is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, the reaction would proceed as follows: the palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond. The resulting organopalladium(II) complex then undergoes transmetalation with the organoboron reagent, followed by reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org The choice of ligands on the palladium catalyst can be crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being effective for the coupling of aryl chlorides and bromides. libretexts.org

The reactivity of the C-Br bond in Suzuki-Miyaura coupling is generally high, making it a favorable site for this transformation. researchgate.net The presence of the ortho-methyl group and the meta-bromo substitution on one of the aromatic rings, along with the para-fluoro substitution on the other, can influence the electronic and steric properties of the molecule, which in turn may affect the reaction kinetics and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene (B28343)/Water80-100
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water100
PdCl₂(dppf)dppfCs₂CO₃DMF90

This table presents typical conditions for Suzuki-Miyaura coupling reactions of aryl bromides and is not specific to this compound.

Photo-Reactivity and Photophysical Processes

Benzophenone and its derivatives are well-known for their rich photochemistry, which is initiated by the absorption of UV light. This leads to the promotion of an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital of the carbonyl group (an n→π transition), resulting in an excited singlet state. This singlet state rapidly undergoes intersystem crossing to the more stable triplet state. scialert.netbgsu.edu The photophysical and photochemical behavior of this compound is expected to follow these general principles.

Substituted benzophenones are widely used as Type II photoinitiators in free radical polymerization. bohrium.comresearchgate.net Upon excitation to the triplet state, the benzophenone derivative can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or an alcohol. This process generates a ketyl radical from the benzophenone and a new radical from the co-initiator. The radical generated from the co-initiator is then capable of initiating the polymerization of monomers. researchgate.net

The efficiency of photoinitiation is dependent on the nature of the substituents on the benzophenone core. Electron-withdrawing groups can sometimes enhance the reactivity of the triplet state towards hydrogen abstraction. The presence of the bromine and fluorine atoms in this compound could influence its photoinitiation efficiency.

The formation of the triplet state is a key step in the photochemistry of benzophenones. nih.govrsc.org The triplet state has a longer lifetime than the singlet state, allowing it to participate in intermolecular reactions. acs.org The energy of the triplet state and its lifetime can be influenced by the substituents on the aromatic rings. acs.org For ortho-substituted benzophenones, such as those with a methyl group, photoenolization can be a competing process. rsc.org This involves intramolecular hydrogen abstraction from the ortho-substituent by the excited carbonyl group, leading to the formation of a photoenol.

In the context of photoreduction, the triplet-state ketone abstracts a hydrogen atom from a hydrogen donor, leading to the formation of a ketyl radical. Two ketyl radicals can then couple to form a pinacol, resulting in a new carbon-carbon bond. researchgate.net The presence of the ortho-methyl group in this compound might lead to intramolecular hydrogen abstraction, competing with intermolecular reactions. rsc.orgresearchgate.net

Table 2: Triplet Lifetimes of Selected Substituted Benzophenones

CompoundSolventTriplet Lifetime (μs)
BenzophenoneBenzene (B151609)5.0
4-MethylbenzophenoneBenzene6.2
4,4'-DichlorobenzophenoneBenzene0.015

Data is illustrative of the effect of substituents on triplet lifetimes and is not specific to this compound. Source: Based on data from the chemical literature.

The quantum yield of photoreduction is a measure of the efficiency of the photochemical process. It is defined as the number of molecules undergoing photoreduction divided by the number of photons absorbed. For benzophenone in the presence of a good hydrogen donor like 2-propanol, the quantum yield of photoreduction can be close to 2. bgsu.edu This is explained by a mechanism where the initially formed ketyl radical can reduce a ground-state benzophenone molecule in a chain reaction. bgsu.edu

The quantum yield can be affected by various factors, including the nature of the solvent, the concentration of the reactants, and the light intensity. acs.orglookchem.com The substituents on the benzophenone ring also play a significant role. The halogen atoms and the methyl group in this compound would be expected to influence the quantum efficiency of its photoreduction, although specific data is not available.

Applications and Future Research Directions in Chemical Science

Role as Intermediates and Building Blocks in Organic Synthesis

Substituted benzophenones, including 3-Bromo-4'-fluoro-3'-methylbenzophenone, are versatile intermediates in organic synthesis, primarily due to the reactivity of the benzophenone (B1666685) core and its functional groups. nih.govrsc.orgrsc.org The synthesis of such compounds often involves the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings. mdpi.commasterorganicchemistry.comlibretexts.org In a hypothetical synthesis of this compound, one could envision the acylation of 2-fluorotoluene (B1218778) with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comkhanacademy.orgkhanacademy.org

The presence of halogen atoms (bromine and fluorine) on the aromatic rings provides strategic points for further molecular elaboration. acs.org The bromine atom, in particular, is a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures. This makes halogenated benzophenones valuable building blocks for creating a diverse array of organic compounds. acs.org For instance, substituted benzophenones serve as precursors for the synthesis of various heterocyclic compounds, such as thiazoles, which are significant in medicinal chemistry. mdpi.com

The benzophenone scaffold itself can be transformed into other functional groups or integrated into larger molecular systems. nih.gov Its role as a foundational building block is critical in the multistep synthesis of complex natural products and pharmacologically active molecules. rsc.orgresearchgate.net

Table 1: Synthetic Utility of Substituted Benzophenones

Reaction Type Reagents/Conditions Product Type Application
Friedel-Crafts Acylation Acyl Halide, Lewis Acid (e.g., AlCl₃) Substituted Benzophenone Core synthesis method
Suzuki Coupling Boronic Acid, Palladium Catalyst, Base Biaryl Ketone C-C bond formation
Heck Coupling Alkene, Palladium Catalyst, Base Alkenylated Benzophenone C-C bond formation
Buchwald-Hartwig Amination Amine, Palladium Catalyst, Base Aminated Benzophenone C-N bond formation

Contributions to Materials Science Research

Benzophenone and its derivatives have established applications in materials science, primarily as photoinitiators and UV absorbers. rsc.org The benzophenone core can absorb ultraviolet light and transition to an excited triplet state, which can then initiate polymerization reactions or transfer energy, a property leveraged in inks, coatings, and adhesives. The specific substitution pattern on this compound would modulate its absorption spectrum and photochemical reactivity, potentially offering tailored properties for specific applications.

The incorporation of fluorine into aromatic compounds is a well-known strategy in materials science to impart unique properties such as increased thermal stability, altered electronic characteristics, and modified intermolecular interactions. researchgate.netnumberanalytics.com The fluoro-substituent in this compound could enhance its performance in advanced polymers or electronic materials.

Furthermore, substituted benzophenones are being explored as building blocks for novel crystalline materials. For example, benzophenone imines have been used in the synthesis of Covalent Organic Frameworks (COFs), which are porous, crystalline polymers with applications in gas storage, separation, and catalysis. d-nb.info The defined geometry and functional handles of molecules like this compound make them suitable candidates for designing such ordered materials.

Table 2: Potential Materials Science Applications

Application Area Function of Benzophenone Moiety Role of Substituents (Br, F, Me)
UV Curing & Coatings Photoinitiator, UV absorber Tune absorption wavelength and efficiency
High-Performance Polymers Monomer or additive Enhance thermal and chemical stability (Fluorine)
Organic Electronics Component of semiconductors or OLEDs Modify electronic properties (HOMO/LUMO levels)

Exploration in Asymmetric Synthesis

While the benzophenone core itself is achiral, it plays a significant role in the field of asymmetric synthesis. One major application is the asymmetric hydrogenation of the carbonyl group in unsymmetrically substituted benzophenones to produce chiral diarylmethanols (benzhydrols). acs.org This transformation, often achieved with high enantioselectivity using chiral ruthenium-diamine catalysts, is a powerful method for creating stereocenters. acs.org

Benzophenone moieties are also incorporated into larger molecules as photophores for photoaffinity labeling studies, where the synthesis of enantiomerically pure derivatives is crucial for understanding interactions with biological targets like receptors. nih.gov For instance, the asymmetric synthesis of lactisole derivatives containing a benzophenone group has been achieved to probe sweet taste receptors. nih.gov

Additionally, chiral ketones, a class to which derivatives of benzophenones belong, are being investigated as photocatalysts for asymmetric reactions. rsc.org These catalysts can absorb light and induce stereoselective transformations in substrate molecules, representing an expanding area of research. rsc.org

Table 3: Asymmetric Synthesis Involving Benzophenone Scaffolds

Method Transformation Catalyst/Reagent Significance
Asymmetric Hydrogenation Prochiral Benzophenone → Chiral Benzhydrol Chiral Ru-diamine complexes Creates chiral secondary alcohols with high enantiomeric excess. acs.org
Asymmetric Alkylation Enolate of a benzophenone derivative → Chiral product Chiral phase-transfer catalyst Constructs quaternary stereocenters.
Use as a Chiral Auxiliary Benzophenone attached to a chiral molecule N/A Guides the stereochemical outcome of a reaction on another part of the molecule.

Conceptual Frameworks for Novel Chemical Scaffolds

The benzophenone framework is a ubiquitous and privileged scaffold in medicinal chemistry, serving as the foundation for a vast number of synthetic molecules with diverse biological activities. nih.govrsc.org Its structural rigidity, combined with the ability to adopt a non-planar conformation, allows it to interact with biological targets in a three-dimensional manner. Researchers frequently use the benzophenone core as a starting point for developing novel chemical scaffolds by attaching various pharmacophores to its phenyl rings.

Examples of this strategy are abundant and include the hybridization of benzophenones with other biologically active motifs like thiazoles, oxadiazoles, and benzimidazoles to create new classes of potential therapeutic agents. nih.govmdpi.comresearchgate.net It has also been used as a central scaffold to design hybrids of known drugs, such as clemastine (B1669165) and tamoxifen, in an effort to develop new compounds with improved or novel activities. researchgate.net

Moreover, the benzophenone structure can be a precursor to more complex, fused ring systems. For example, cascade cyclization reactions of appropriately substituted precursors can lead to the formation of polycyclic aromatic structures like benzofluorenones, which are of interest in both materials science and medicinal chemistry. acs.org

Table 4: Examples of Novel Scaffolds Derived from Benzophenones

Derived Scaffold Synthetic Strategy Potential Application Area
Benzophenone-Thiazole Hybrids Condensation of benzophenone acid with aminothiazole Anti-inflammatory, Anticancer mdpi.com
Benzophenone-Oxadiazole Hybrids Coupling of benzophenone moiety to an oxadiazole ring Anti-angiogenic, Anticancer researchgate.net
Clemastine/Tamoxifen Hybrids SN2 reaction with a functionalized benzophenone core Drug repurposing, Antileishmanial researchgate.net

Potential for Advanced Chemical Sensing and Detection Technologies

Fluorinated aromatic compounds are increasingly utilized in the development of advanced chemical sensors, particularly those based on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net The fluorine atom possesses a nuclear spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range in ¹⁹F NMR. The chemical shift of the fluorine nucleus in this compound would be exquisitely sensitive to its local electronic environment.

This sensitivity can be exploited for detecting molecular interactions. For instance, if the benzophenone derivative binds to a protein or another molecule, the event can cause a detectable change in the ¹⁹F chemical shift, making it a valuable probe for fragment-based drug discovery and for studying ligand-receptor interactions. nih.gov This method offers a powerful way to screen for binding events with low protein concentrations. nih.gov

Beyond NMR, the photophysical properties of the benzophenone core could potentially be harnessed in chromo-fluorogenic sensors. In such systems, a binding event with a target analyte would lead to a change in the fluorescence or color of the molecule, allowing for visual or spectrophotometric detection.

Table 5: Potential Sensing and Detection Applications

Technology Principle Role of this compound
¹⁹F NMR Spectroscopy Change in fluorine chemical shift upon binding. nih.gov Serves as a reporter molecule for ligand-protein interactions.
Fluorescence Sensing Analyte binding modulates fluorescence emission (quenching or enhancement). Acts as a fluorophore whose properties are environmentally sensitive.
Colorimetric Sensing Change in UV-Vis absorption spectrum upon interaction with an analyte. Functions as a chromophore in a sensor array.

Future Directions in Computational Design and Synthesis of Substituted Benzophenones

The future development of substituted benzophenones like this compound will be heavily influenced by computational chemistry. Molecular docking and virtual screening are now standard tools used to predict the biological activity of novel compounds before they are synthesized. mdpi.com These in silico methods allow chemists to design and prioritize benzophenone derivatives with a higher probability of interacting with a specific biological target, such as an enzyme active site, thereby streamlining the drug discovery process. mdpi.comnih.gov

Computational studies are also crucial for understanding and predicting the properties of materials. For example, quantum chemical calculations can be used to predict the UV-absorption spectra and photochemical properties of new benzophenone derivatives, guiding the design of more effective photoinitiators or UV stabilizers. beilstein-archives.org Structure-activity relationship (SAR) studies, increasingly supported by computational models, help to elucidate how different substituents on the benzophenone scaffold influence its activity, whether biological or material-related. beilstein-archives.org

The synergy between computational design and advanced synthetic methodologies will enable the creation of increasingly complex and functional benzophenone-based molecules. This integrated approach will accelerate the discovery of new drugs, advanced materials, and chemical probes with precisely tailored properties.

Table 6: Future Research Directions

Research Area Computational Approach Synthetic Goal
Drug Discovery Molecular Docking, Virtual Screening, QSAR Design of potent and selective enzyme inhibitors or receptor modulators. mdpi.comnih.gov
Materials Science DFT Calculations, Molecular Dynamics Prediction of photophysical properties for tailored UV absorbers and photoinitiators. beilstein-archives.org
Asymmetric Catalysis Transition State Modeling Design of more efficient and selective chiral catalysts for asymmetric transformations.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹⁹F-coupled spectra). The methyl group at 3' appears as a singlet (~δ 2.3 ppm), while aromatic protons show meta/para splitting .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • FT-IR : Detect carbonyl stretching (~1680 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

How to resolve discrepancies in NMR spectral data when synthesizing brominated benzophenone derivatives?

Advanced
Contradictions often arise from regioisomers or residual solvents:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating adjacent protons and carbons. For example, distinguish 3'-methyl from 4'-fluoro using NOESY (nuclear Overhauser effect) .
  • Deuterated solvent testing : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-shifted peaks.
  • Spiking experiments : Add authentic samples of suspected impurities (e.g., 4'-bromo isomers) to confirm overlaps .

What strategies enhance regioselectivity in the Friedel-Crafts acylation step for this compound?

Q. Advanced

  • Directed ortho-metalation : Introduce directing groups (e.g., -OMe) temporarily to steer acylation to the desired position, followed by deprotection .
  • Microwave-assisted synthesis : Shorten reaction time (10–15 min at 100°C) to reduce side-product formation.
  • Lewis acid screening : Replace AlCl₃ with FeCl₃ or ZnCl₂ for milder conditions, improving selectivity for electron-deficient rings .

What are the critical safety considerations when handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., HBr gas during synthesis).
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .
  • Waste disposal : Segregate halogenated waste and use licensed contractors for incineration .

How can computational tools predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • DFT calculations : Simulate transition states to evaluate activation barriers for Suzuki couplings. For example, compare bromine vs. fluorine substituent effects on Pd oxidative addition .
  • Docking studies : Model interactions with catalytic sites (e.g., Pd(0) centers) to predict steric hindrance from the 3'-methyl group.
  • Hammett parameters : Use σₚ values for substituents (-Br: +0.23, -F: +0.06) to estimate electronic effects on reaction rates .

What purification methods isolate this compound from complex mixtures?

Q. Basic

  • Column chromatography : Use silica gel with hexane:EtOAc (8:2) for optimal separation. Monitor fractions by TLC (Rf ~0.4).
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C for crystal formation (yield: 70–85%) .
  • HPLC : Employ C18 columns with acetonitrile/water gradients for high-purity (>98%) isolates .

How to validate the absence of regioisomeric impurities in synthesized this compound?

Q. Advanced

  • GC-MS : Compare retention times with authentic standards.
  • X-ray crystallography : Resolve crystal structures to confirm substituent positions unambiguously.
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track regiochemistry via NMR .

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